molecular formula C14H17I2NO3 B12108577 Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate

Cat. No.: B12108577
M. Wt: 501.10 g/mol
InChI Key: MYBQOGMLRAPBFM-UHFFFAOYSA-N
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Description

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate is a morpholine derivative characterized by a benzyl ester group at the 4-position and iodomethyl substituents at the 2- and 6-positions of the morpholine ring. Morpholine derivatives are widely studied for their therapeutic and biological activities, such as antimicrobial, anticancer, and enzyme inhibitory properties .

The structural complexity of this compound necessitates advanced analytical techniques for characterization. Crystallographic data, for instance, could be determined using programs like SHELXL or SHELXS, which are widely employed for small-molecule refinement .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17I2NO3

Molecular Weight

501.10 g/mol

IUPAC Name

benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate

InChI

InChI=1S/C14H17I2NO3/c15-6-12-8-17(9-13(7-16)20-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

MYBQOGMLRAPBFM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(CN1C(=O)OCC2=CC=CC=C2)CI)CI

Origin of Product

United States

Preparation Methods

Enol Ether Formation

2-Chloromethylmorpholine undergoes dehydrochlorination using t-BuOK in DMF, forming an exocyclic enol ether.

Reaction :
2-Chloromethylmorpholinet-BuOK, DMFEnol ether\text{2-Chloromethylmorpholine} \xrightarrow{t\text{-BuOK, DMF}} \text{Enol ether}

Iodoacetalization

The enol ether reacts with N-iodosuccinimide (NIS) and N-Boc-ethanolamine, leading to iodomethyl group installation. This step is regioselective, favoring the 2,6-positions due to steric and electronic factors.

Conditions :

  • Reagents : NIS (2.2 equiv), N-Boc-ethanolamine

  • Solvent : Dichloromethane (DCM)

  • Yield : 65–75%

Appel Reaction for Hydroxymethyl-to-Iodomethyl Conversion

The Appel reaction converts hydroxymethyl groups to iodomethyl via a two-step process.

Synthesis of Dihydroxymethyl Morpholine

A serinol derivative (e.g., 2-amino-1,3-propanediol) is coupled with 2,3-O-isopropylideneglycerol triflate to form a dihydroxymethyl morpholine precursor.

Conditions :

  • Catalyst : LiDA-KOR superbase

  • Temperature : −78°C

  • Yield : 60–70%

Iodination Using Triphenylphosphine and Iodine

The dihydroxymethyl groups undergo Appel reaction with triphenylphosphine (PPh₃) and iodine (I₂).

Reaction :
Dihydroxymethyl morpholinePPh3,I22,6-Bis(iodomethyl)morpholine-4-carboxylate\text{Dihydroxymethyl morpholine} \xrightarrow{\text{PPh}_3, \text{I}_2} \text{2,6-Bis(iodomethyl)morpholine-4-carboxylate}

Conditions :

  • Molar Ratio : PPh₃ (2.2 equiv), I₂ (2.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 55–65%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Halogen ExchangeScalable, uses inexpensive reagentsRequires toxic H₂SO₄ for cyclization70–85%
IodoacetalizationRegioselective, avoids harsh conditionsLow yields due to side reactions65–75%
Appel ReactionApplicable to hydroxymethyl precursorsMulti-step synthesis increases complexity55–65%

Critical Considerations

  • Steric Effects : Bulky iodomethyl groups may hinder cyclization; optimized stoichiometry is essential.

  • Solvent Choice : Acetone and DMF enhance iodine substitution rates by stabilizing intermediates.

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is typically required to isolate the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized morpholine derivatives .

Scientific Research Applications

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, particularly in the fields of cancer treatment, enzyme inhibition, and as a precursor for synthesizing other bioactive compounds.

Chemical Properties and Structure

This compound is characterized by its morpholine ring and bis(iodomethyl) substituents, which contribute to its reactivity and interactions with biological targets. The compound's CAS number is 1202796-31-3, and it exhibits properties that make it suitable for various synthetic applications in organic chemistry.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that modifications of the morpholine structure can enhance potency against specific cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory effects on leukemia and central nervous system cancer cell lines, suggesting their potential as lead compounds in anticancer drug development .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, studies on related morpholine derivatives have demonstrated effective inhibition of carbonic anhydrase IX, which is implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the morpholine ring can significantly affect enzyme inhibition potency, making it a valuable scaffold for developing enzyme inhibitors .

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate for synthesizing more complex bioactive molecules. Its ability to undergo various chemical reactions allows researchers to explore new derivatives with enhanced biological activities. For example, copper-catalyzed reactions involving this compound can lead to the formation of triazole derivatives, which have been shown to possess antimicrobial properties .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives exhibited over 70% inhibition against MOLT-4 leukemia cells, suggesting strong potential for further development .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the mechanism of action of morpholine-based inhibitors on carbonic anhydrase IX. The research provided insights into the binding interactions between the enzyme and the inhibitor, revealing crucial structural features that contribute to high selectivity and potency . This understanding could inform future design strategies for more effective enzyme inhibitors.

Mechanism of Action

The mechanism of action of Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The benzyl and morpholine moieties may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate with key morpholine derivatives:

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents
This compound* C₁₄H₁₅I₂NO₃ 523.08 Not provided Iodomethyl, Benzyl ester
4-Benzylmorpholine-3-carboxylic acid C₁₂H₁₅NO₃ 221.25 1219426-63-7 Benzyl, Carboxylic acid
4-Benzyl-2-morpholinecarboxylic acid hydrochloride C₁₂H₁₅NO₃·HCl 257.71 135072-15-0 Benzyl, Carboxylic acid (HCl salt)
(2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate C₁₂H₂₁NO₅ 259.30 Not provided Hydroxymethyl, tert-Butyl ester

*Estimated molecular weight based on atomic composition.

Key Observations:

Substituent Effects: The iodomethyl groups in the target compound significantly increase its molecular weight (~523.08) compared to non-halogenated analogs like 4-Benzylmorpholine-3-carboxylic acid (221.25) .

Salt Forms :

  • The hydrochloride salt of 4-Benzyl-2-morpholinecarboxylic acid (257.71) demonstrates improved solubility in polar solvents compared to its free acid form .

Steric and Electronic Properties :

  • The tert-butyl ester in (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate provides steric hindrance, which may slow hydrolysis compared to the benzyl ester in the target compound .
  • Iodine's electronegativity and polarizability in the target compound could facilitate nucleophilic substitution reactions, unlike hydroxymethyl or methoxy substituents in other analogs.

Crystallographic and Analytical Considerations

  • The tert-butyl derivative (2R,6S)-tert-Butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate was structurally characterized using X-ray crystallography, a method reliant on programs like SHELXL . Similar approaches would be essential for resolving the target compound’s conformation, particularly the stereochemistry of the iodomethyl groups.

Biological Activity

Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate (CAS Number: 1202796-31-3) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14I2N2O2\text{C}_{13}\text{H}_{14}\text{I}_2\text{N}_2\text{O}_2

This structure features a morpholine ring substituted with two iodomethyl groups and a benzyl moiety, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing morpholine structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 8-32 µg/mL, indicating moderate to high potency compared to standard antibiotics .

Anticancer Activity

The compound also demonstrates anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines ranged from 15 µM to 25 µM, suggesting that the compound could be a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the iodomethyl groups enhances lipophilicity and may facilitate better interaction with biological membranes. Studies indicate that modifications at the morpholine ring or the benzyl group can significantly alter the compound's potency. For instance:

  • Substituting iodomethyl with other halogens or functional groups tends to reduce antimicrobial efficacy.
  • The introduction of electron-withdrawing groups on the benzyl moiety increases cytotoxicity against certain cancer cell lines .

Case Studies

  • In Vivo Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of a related morpholine derivative in an animal model. The compound exhibited significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .
  • Docking Studies : Molecular docking simulations have been performed to understand the binding interactions between this compound and target proteins involved in cancer proliferation pathways. These studies revealed strong binding affinities with key enzymes, suggesting mechanisms through which this compound exerts its anticancer effects .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus8 µg/mL
AntibacterialEscherichia coli32 µg/mL
AnticancerMCF-715 µM
AnticancerHepG220 µM
AnticancerA54925 µM
Anti-inflammatoryEdema ModelSignificant Reduction

Q & A

Q. What synthetic strategies are commonly employed to synthesize Benzyl 2,6-bis(iodomethyl)morpholine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Preparation of a morpholine-4-carboxylate backbone with hydroxylmethyl groups at the 2 and 6 positions. For example, tert-butyl 2,6-bis(hydroxymethyl)morpholine-4-carboxylate derivatives can serve as precursors, as reported in analogous morpholine syntheses .
  • Step 2 : Iodination of hydroxymethyl groups using reagents like iodine/PPh₃ or methyl iodide under controlled conditions. This step requires anhydrous conditions to avoid hydrolysis.
  • Step 3 : Benzyl ester protection of the carboxylate group, often via benzyl chloride in the presence of a base (e.g., K₂CO₃).
    Key analytical validation includes monitoring reactions via TLC and confirming intermediates via 1^1H NMR.

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : A combination of techniques is used:
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and connectivity. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for resolving hydrogen bonding and molecular packing . Example crystallographic parameters from a related morpholine derivative:
ParameterValue
Crystal systemMonoclinic (C2/c)
a, b, c (Å)21.909, 5.6643, 22.510
β (°)107.612
V (ų)2662.5
Z8
RefinementSHELXL-2018/3
  • NMR spectroscopy : 13C^{13}\text{C} and DEPT-135 spectra confirm iodomethyl groups (δ ~2-4 ppm for CH₂I in 1^1H NMR; δ ~0-10 ppm in 13C^{13}\text{C}).

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC-MS : To detect trace by-products (e.g., de-iodinated derivatives). Use C18 columns with acetonitrile/water gradients.
  • Elemental analysis : Validate empirical formula consistency (e.g., %C, %N).
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for iodine loss at elevated temperatures.

Advanced Research Questions

Q. How are crystallographic challenges (e.g., disorder, twinning) addressed during structure refinement?

  • Methodological Answer :
  • Disordered atoms : Use PART and SUMP instructions in SHELXL to model alternative positions. For example, hydroxyl hydrogens in related morpholine structures exhibit positional disorder resolved via occupancy refinement .
  • Twinning : Apply TWIN/BASF commands in SHELXTL for data integration. High-resolution synchrotron data (λ < 1 Å) improves accuracy for twinned crystals.
  • Validation tools : PLATON’s ADDSYM checks for missed symmetry, and R1/wR2 convergence (<5% discrepancy) ensures reliability .

Q. How can stereochemical discrepancies between synthetic batches be resolved?

  • Methodological Answer :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) : Compare experimental spectra with DFT-calculated models to assign absolute configuration.
  • Single-crystal X-ray : Prioritize crystals with Flack parameter < 0.1 to confirm stereochemistry .

Q. What strategies optimize reaction yields while minimizing by-products like dehalogenation?

  • Methodological Answer :
  • Solvent selection : Use DMF or THF to stabilize iodide intermediates. Avoid protic solvents to prevent HI elimination.
  • Catalyst screening : Test Pd(0)/Cu(I) systems for selective C–I bond retention.
  • In-situ monitoring : ReactIR tracks iodine incorporation (C–I stretch at ~500 cm⁻¹).
    Example optimization
ConditionYield (%)Dehalogenation By-product (%)
DMF, 60°C, 12h785
THF, RT, 24h6512
Toluene, 80°C, 6h4220

Q. How are computational methods integrated to resolve contradictions in spectroscopic data?

  • Methodological Answer :
  • DFT calculations : Gaussian09 simulations of 1^1H/13C^{13}\text{C} NMR shifts (B3LYP/6-31G**) identify misassignments. For example, morpholine ring conformers may cause δ variations > 0.5 ppm.
  • Docking studies : Compare crystallographic bond lengths/angles with optimized geometries to validate structural models .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling iodinated morpholine derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • Waste disposal : Neutralize iodine residues with Na₂S₂O₃ before aqueous disposal.

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